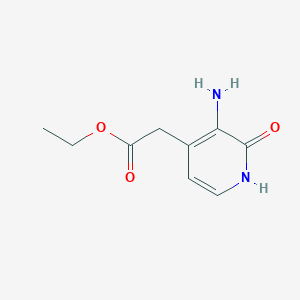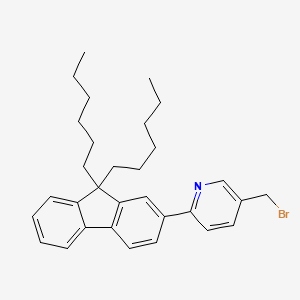![molecular formula C25H18ClN3O3 B15173880 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the chloro and hydroxy groups via halogenation and hydroxylation reactions.
- Attachment of the biphenyl and pyrazolyl groups through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
- Implementation of purification techniques, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the quinolinone core to quinoline.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinolinone derivatives with carbonyl groups.
- Reduction may yield quinoline derivatives.
- Substitution may yield various functionalized quinolinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups but different core structures.
Pyrazole Derivatives: Compounds with pyrazole groups but different core structures.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and aromatic rings may result in unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C25H18ClN3O3 |
|---|---|
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-6-[4-(3-methoxyphenyl)phenyl]-3-pyrazol-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18ClN3O3/c1-32-18-5-2-4-17(12-18)15-6-8-16(9-7-15)19-13-20-22(14-21(19)26)28-25(31)23(24(20)30)29-11-3-10-27-29/h2-14H,1H3,(H2,28,30,31) |
Clé InChI |
ABBVSFUWVVFXEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=C(C(=O)N4)N5C=CC=N5)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


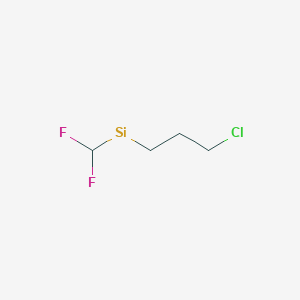
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)

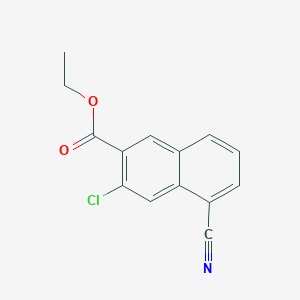
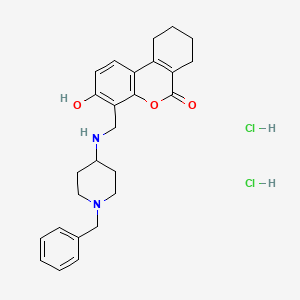
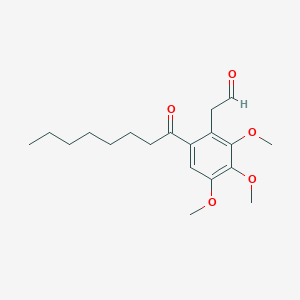

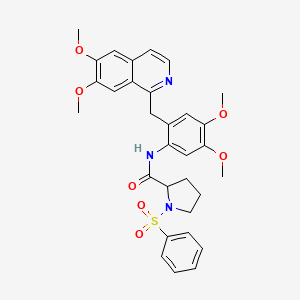
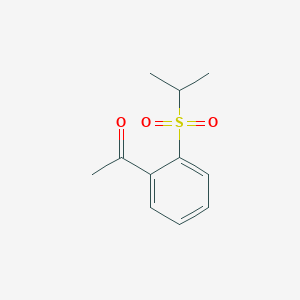

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
